N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride is a chiral small molecule with the molecular formula C₁₈H₁₈ClN₃O₂ and a molecular weight of 343.82 g/mol . Its structure features a bicyclic indenyl moiety linked to a 3-oxo-isoindole carboxamide scaffold, with a hydrochloride salt enhancing solubility for pharmaceutical applications. Suppliers such as Iechem INC and Enamine Ltd list this compound in their catalogs, indicating its availability for research and development .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2.ClH/c19-16-12-6-2-1-4-10(12)8-14(16)21-17(22)13-7-3-5-11-9-20-18(23)15(11)13;/h1-7,14,16H,8-9,19H2,(H,20,23)(H,21,22);1H/t14-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMFIYZZFQXHW-VNYZMKMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the indene moiety, followed by the introduction of the amino group through a series of reactions including reduction and amination. The isoindole component is then synthesized and coupled with the indene derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow for the modification and development of new drugs targeting various diseases.
Key Applications:
- Anticancer Agents: Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology .
- Neurological Disorders: The compound's interaction with specific receptors may provide avenues for developing treatments for neurological conditions. Its ability to modulate receptor activity positions it as a candidate for further exploration in neuropharmacology .
Organic Synthesis
In organic synthesis, N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride acts as an important intermediate. Its unique chemical properties allow chemists to construct complex organic molecules efficiently.
Synthesis Techniques:
- Coupling Reactions: The compound can be utilized in various coupling reactions to form more complex structures. This includes its use in acylation reactions where it couples with other aromatic systems to enhance bioactivity.
Material Science
The unique structural attributes of this compound also lend themselves to applications in material science. Its potential for forming novel materials with specific properties has been explored.
Applications:
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- The target compound is distinct in its isoindole-3-oxo moiety , which differentiates it from indole-based (e.g., 10j) or benzodioxin-containing analogs (e.g., ).
- The hydrochloride salt is a common feature among indenyl derivatives (e.g., Ronacaleret ), enhancing bioavailability.
Pharmacokinetic Properties
Key Limitations :
- The target compound’s pharmacokinetic profile remains uncharacterized, though its hydrochloride salt suggests improved solubility over non-salt forms (e.g., free base analogs in ).
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, mechanisms of action, and therapeutic implications.
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol
CAS Number: 2418596-07-1
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines, with a focus on its cytotoxic effects and mechanisms of action.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride on several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis through mitochondrial pathways |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 8.0 | Inhibition of cell proliferation and induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis induction |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in various cancer cells. For instance, in MDA-MB-468 cells, it was observed that treatment led to a significant increase in apoptotic markers such as cleaved caspases and PARP .
- Cell Cycle Arrest : N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride induces G0/G1 phase arrest in A549 cells, leading to inhibited proliferation .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the compound's mechanism of action, contributing to oxidative stress and subsequent apoptosis .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Case Study 1: Breast Cancer
A study conducted on MDA-MB-468 cells demonstrated that treatment with N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide; hydrochloride resulted in a dose-dependent decrease in cell viability. Flow cytometric analysis revealed a significant increase in early and late apoptotic cells after 24 hours of treatment.
Case Study 2: Lung Cancer
In A549 lung cancer cells, the compound was found to inhibit cell growth by inducing G0/G1 phase arrest. This was confirmed through cell cycle analysis using propidium iodide staining.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Focus on isolating intermediates after each reaction step using column chromatography (silica gel, gradient elution) to minimize impurities. Monitor reaction progress via TLC or HPLC .
- Critical Conditions : Use inert atmospheres (e.g., nitrogen) during amide coupling to prevent oxidation. Adjust pH to 6–7 during the final hydrochloride salt formation to stabilize the product .
- Analytical Validation : Confirm intermediate purity via -NMR (e.g., verify absence of residual solvents like DMF) and quantify final product purity using HPLC with UV detection (λ = 254 nm) .
Basic: What analytical techniques are most reliable for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the (1R,2R) configuration by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing diffraction data with SHELX software .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to separate enantiomers and confirm optical purity .
- NMR Coupling Constants : Analyze -NMR vicinal coupling constants (e.g., ) to infer spatial relationships between protons in the indene core .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization : Compare activity in cell-free (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity). Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays) .
- Solubility Adjustments : Account for differences in hydrochloride salt solubility (e.g., aqueous vs. DMSO solutions) by pre-dissolving the compound in 0.1 N HCl for in vitro studies .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, serum protein binding) .
Advanced: What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., MAPK or EGFR). Parameterize the ligand with GAFF force fields and optimize protonation states at physiological pH .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond persistence .
- Pharmacophore Modeling : Define critical features (e.g., hydrogen bond donors in the amide group, hydrophobic indene core) using Schrödinger’s Phase .
Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility Enhancement : The hydrochloride salt increases aqueous solubility (e.g., from <0.1 mg/mL to ~5 mg/mL in PBS) by introducing ionic interactions .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to compare salt vs. free base stability. Monitor via HPLC for degradants like isoindole ring-opened byproducts .
| Property | Free Base | Hydrochloride |
|---|---|---|
| Aqueous Solubility | <0.1 mg/mL | ~5 mg/mL |
| Melting Point | 180–185°C | 210–215°C |
| Hygroscopicity | Low | Moderate |
Advanced: How can researchers design experiments to confirm the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM to identify primary targets. Use ADP-Glo assays for ATP-competitive inhibition .
- Mutagenesis Studies : Introduce point mutations (e.g., T338A in EGFR) to disrupt hydrogen bonding with the carboxamide group. Compare IC values between wild-type and mutant kinases .
- Cellular Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) on treated cells to map downstream signaling effects (e.g., ERK phosphorylation) .
Basic: What are the critical considerations for scaling up the synthesis without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation steps. Monitor enantiomeric excess (ee) via polarimetry .
- Process Controls : Implement in-line FTIR to track reaction progress and automate pH adjustments during salt formation .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) for final product isolation. Validate purity via DSC and XRPD .
Advanced: How can researchers address discrepancies between computational predictions and experimental binding affinity data?
Methodological Answer:
- Force Field Refinement : Re-parameterize the ligand’s partial charges using quantum mechanics (e.g., DFT at B3LYP/6-31G* level) to improve docking accuracy .
- Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy changes .
- Experimental Validation : Use SPR (Biacore) to measure binding kinetics (, ) and compare with docking scores .
Basic: What structural features of this compound contribute to its potential as a protease inhibitor?
Methodological Answer:
- Key Functional Groups :
- The 3-oxo-1,2-dihydroisoindole moiety acts as a transition-state mimic for protease substrates.
- The (1R,2R)-configured aminoindene provides rigidity for optimal active-site docking .
- Electrostatic Interactions : The carboxamide forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Advanced: What strategies can mitigate off-target effects in in vivo studies?
Methodological Answer:
- Metabolite Profiling : Identify major metabolites (e.g., hydroxylated indene) via LC-HRMS and screen them for off-target activity .
- Dose Escalation Studies : Use PK/PD modeling to correlate plasma concentrations (AUC) with efficacy/toxicity. Adjust dosing intervals to minimize C-driven off-target effects .
- Selectivity Filters : Apply cheminformatics tools (e.g., SwissTargetPrediction) to exclude compounds with PAINS alerts or promiscuous binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
